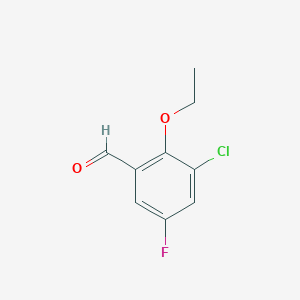

3-Chloro-2-ethoxy-5-fluorobenzaldehyde

説明

3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a halogenated benzaldehyde derivative featuring a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 2, and a fluorine atom at position 4. This compound is structurally significant due to the combined electronic effects of its substituents: the electron-withdrawing chlorine and fluorine atoms and the electron-donating ethoxy group.

特性

IUPAC Name |

3-chloro-2-ethoxy-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQHBZMWPAQIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with ethyl alcohol in the presence of a base to introduce the ethoxy group . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

化学反応の分析

Types of Reactions

3-Chloro-2-ethoxy-5-fluorobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The chloro, ethoxy, and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-chloro-2-ethoxy-5-fluorobenzoic acid.

Reduction: Formation of 3-chloro-2-ethoxy-5-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

科学的研究の応用

3-Chloro-2-ethoxy-5-fluorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules . The specific pathways involved depend on the biological context and the nature of the target molecules .

類似化合物との比較

Structural and Functional Group Differences

The compound’s structural analogs vary in substituent positions, functional groups, and electronic properties, which influence reactivity and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Electron-Withdrawing vs.

- Steric Hindrance : The ethoxy group at position 2 introduces steric bulk, which may hinder reactions at the aldehyde group compared to less-substituted analogs like 3-Chloro-5-fluorobenzaldehyde .

Solubility and Physical Properties

- The ethoxy group in 3-Chloro-2-ethoxy-5-fluorobenzaldehyde likely increases lipophilicity, reducing water solubility compared to non-ethoxy analogs like 3-Chloro-5-fluorobenzaldehyde. This property could enhance its utility in organic synthesis requiring non-polar solvents .

生物活性

Overview

3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol. It is categorized as an aldehyde and features chloro, ethoxy, and fluoro substituents on the benzaldehyde ring. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, environmental science, and industrial processes.

The compound can undergo several types of reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde group can be reduced to yield primary alcohols.

- Substitution : The chloro, ethoxy, and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents :

- Oxidation agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) .

3-Chloro-2-ethoxy-5-fluorobenzaldehyde acts primarily as an electrophile. It interacts with nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to the formation of covalent bonds. This interaction can modify the structure and function of these biomolecules, which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that compounds similar to 3-chloro-2-ethoxy-5-fluorobenzaldehyde exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated benzaldehydes can inhibit the growth of various fungi, with IC50 values ranging from 48.9 μM to 57.7 μM against certain strains . This suggests that 3-chloro-2-ethoxy-5-fluorobenzaldehyde may also possess similar properties worth exploring.

Enzyme Interaction

The compound has been employed in studies investigating enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a valuable probe for biochemical assays. Notably, it has been suggested that the compound could influence the activity of acetylcholinesterase (AChE), a critical enzyme in neurotransmission .

Study on Antifungal Activity

In a study examining novel antifungal agents, derivatives of benzaldehydes were tested against Candida albicans. Compounds with similar structural motifs to 3-chloro-2-ethoxy-5-fluorobenzaldehyde demonstrated promising antifungal activity, indicating potential therapeutic applications .

Enzyme Reactivation Studies

Another investigation focused on the reactivation of AChE inhibited by organophosphate pesticides. Although primarily centered on known reactivators like pralidoxime, the structural similarities suggest that 3-chloro-2-ethoxy-5-fluorobenzaldehyde could be assessed for its reactivation capabilities in future studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-2-fluorobenzaldehyde | Lacks ethoxy group | Less versatile in synthetic applications |

| 3-Chloro-5-ethoxy-2-fluorobenzaldehyde | Different positioning of substituents | Variations in reactivity |

| 3-Chloro-2-ethoxybenzaldehyde | Similar structure without fluorine | Potentially different biological effects |

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-2-ethoxy-5-fluorobenzaldehyde?

A common approach involves sequential functionalization of a benzaldehyde precursor. For instance, introducing the ethoxy group via nucleophilic substitution on a halogenated intermediate (e.g., substituting a chlorine atom at position 2 with sodium ethoxide). Subsequent fluorination at position 5 and chlorination at position 3 can be achieved using directed ortho-metalation (DoM) or halogen-exchange reactions. Purity optimization may require column chromatography or recrystallization, with purity verification via HPLC (>95% by HLC methods) .

Q. How can spectroscopic techniques characterize 3-Chloro-2-ethoxy-5-fluorobenzaldehyde?

- NMR : and NMR can confirm substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH).

- IR : The aldehyde C=O stretch appears near 1700 cm, while C-F and C-Cl bonds show absorptions at 1100–1200 cm and 550–800 cm, respectively.

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 202) and fragmentation patterns validate the structure. Crystallographic data (e.g., CCDC deposition) may resolve ambiguities .

Q. What precautions are necessary for safe storage and handling?

Store in airtight containers at 0–6°C to prevent aldehyde oxidation. Ensure dry, well-ventilated conditions, and avoid incompatible reagents (e.g., strong bases or oxidizing agents). Use PPE (gloves, goggles) to mitigate exposure risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Lower temperatures (0–5°C) during ethoxy substitution reduce side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Post-reaction quenching with ice-water minimizes degradation .

Q. What methodologies resolve contradictions in purity assessments across studies?

Discrepancies in purity (e.g., 95% vs. 98%) may arise from analytical method variability. Cross-validate using:

Q. How does the electronic environment influence regioselectivity in further functionalization?

The electron-withdrawing chloro and fluoro groups direct electrophilic attacks to the para position of the ethoxy group. For example:

Q. What strategies enable efficient oxidation or reduction of the aldehyde group?

Q. How can crystallographic data enhance understanding of structure-activity relationships (SAR)?

Single-crystal X-ray diffraction (CCDC data) reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with fluoro substituents). These insights guide rational design of derivatives for agrochemical or pharmaceutical targets .

Q. What analytical techniques quantify trace impurities in bulk samples?

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states.

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes in agrochemical pathways).

- QSAR Models : Correlate substituent effects with biological activity using regression analysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。